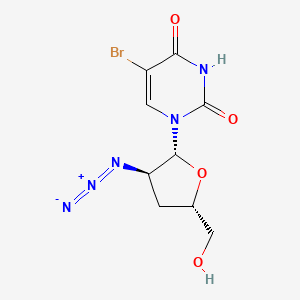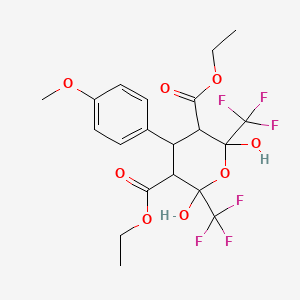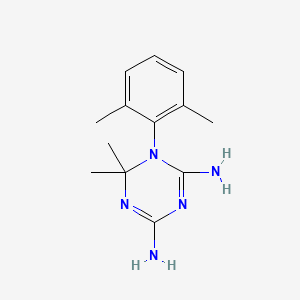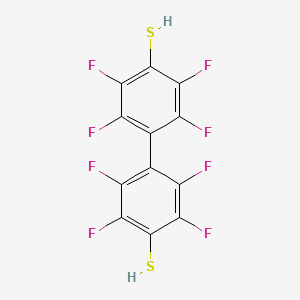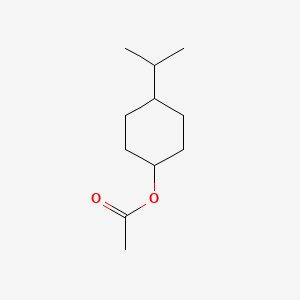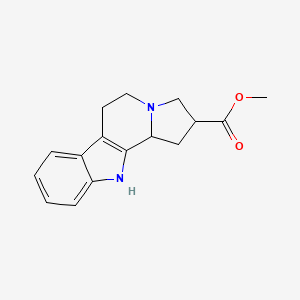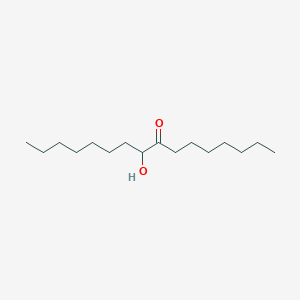
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is a synthetic nucleoside analog This compound is structurally similar to natural nucleosides but contains modifications that enhance its stability and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine typically involves the fluorination of a protected riboside intermediate. One improved method uses triethylamine trihydrofluoride as a non-corrosive fluorinating agent. The process begins with the protection of the riboside, followed by fluorination and subsequent deprotection steps . This method is suitable for large-scale synthesis and avoids the use of toxic tin reagents .
Industrial Production Methods
For industrial production, the synthesis can be scaled up by optimizing reaction conditions and using safer reagents. The use of triethylamine trihydrofluoride in the fluorination step is particularly advantageous due to its non-corrosive nature and high yield .
Chemical Reactions Analysis
Types of Reactions
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine undergoes various chemical reactions, including nucleophilic substitution and radical deoxygenation.
Common Reagents and Conditions
Common reagents used in the synthesis include triethylamine trihydrofluoride for fluorination and silanes for radical deoxygenation . The reactions are typically carried out under mild conditions to ensure high yield and purity.
Major Products
The major product of these reactions is the desired nucleoside analog, this compound. By-products are minimized through careful control of reaction conditions and purification steps .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication and cancer cell proliferation . The compound targets key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparison with Similar Compounds
Similar Compounds
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)adenine: A similar nucleoside analog with a different stereochemistry.
9-(2,3-Dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine: Another analog with a hypoxanthine base instead of adenine.
Uniqueness
9-(2,3-Dideoxy-2-fluoro-beta-L-threo-pentofuranosyl)adenine is unique due to its specific stereochemistry, which can influence its biological activity and stability. The presence of the fluorine atom enhances its resistance to enzymatic degradation, making it a promising candidate for therapeutic applications .
Properties
CAS No. |
166411-50-3 |
|---|---|
Molecular Formula |
C10H12FN5O2 |
Molecular Weight |
253.23 g/mol |
IUPAC Name |
[(2R,4R,5S)-5-(6-aminopurin-9-yl)-4-fluorooxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12FN5O2/c11-6-1-5(2-17)18-10(6)16-4-15-7-8(12)13-3-14-9(7)16/h3-6,10,17H,1-2H2,(H2,12,13,14)/t5-,6-,10+/m1/s1 |
InChI Key |
KBEMFSMODRNJHE-DGAHNEANSA-N |
Isomeric SMILES |
C1[C@@H](O[C@@H]([C@@H]1F)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


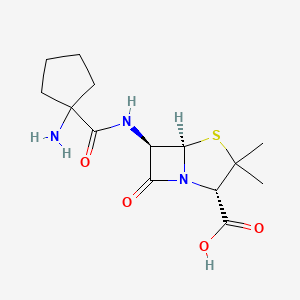
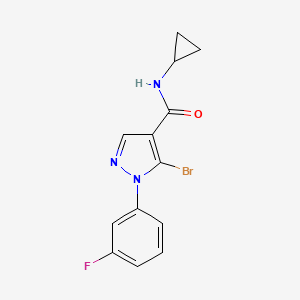
methanone](/img/structure/B12802724.png)
